BenchChemオンラインストアへようこそ!

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Ion Channel Pain Calcium Channel Blocker

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a synthetic, small-molecule sulfonamide characterized by a piperidine core with a 4-thiophen-3-yl substituent and a 4-(trifluoromethoxy)phenyl sulfonyl group. Its structural class places it among aryl sulfonyl piperidines, a chemotype explored for modulating ion channels and G-protein coupled receptors.

Molecular Formula C16H16F3NO3S2
Molecular Weight 391.42
CAS No. 1396717-77-3
Cat. No. B2750384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
CAS1396717-77-3
Molecular FormulaC16H16F3NO3S2
Molecular Weight391.42
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H16F3NO3S2/c17-16(18,19)23-14-1-3-15(4-2-14)25(21,22)20-8-5-12(6-9-20)13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2
InChIKeyLIKHURLJVGMREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (CAS 1396717-77-3)


4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a synthetic, small-molecule sulfonamide characterized by a piperidine core with a 4-thiophen-3-yl substituent and a 4-(trifluoromethoxy)phenyl sulfonyl group. Its structural class places it among aryl sulfonyl piperidines, a chemotype explored for modulating ion channels and G-protein coupled receptors [1]. While specific literature on this compound is sparse, structurally similar molecules have been investigated as N-type calcium channel (CaV2.2) blockers for pain and as long-chain fatty acyl elongase (LCE) inhibitors for metabolic disease [1][2]. The combination of a thiophene ring and a trifluoromethoxy-substituted sulfonamide suggests a design aimed at balancing lipophilicity, metabolic stability, and specific target engagement, distinguishing it from simpler analogs.

Why 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine Cannot Be Replaced by a Generic Aryl Sulfonyl Piperidine


Direct substitution with a generic aryl sulfonyl piperidine is inadvisable because minor structural modifications in this class lead to profound shifts in target selectivity and potency. For instance, a Glaxo patent explicitly lists 4-trifluoromethoxyphenyl as one of a select group of R1 substituents required for CaV2.2 calcium channel affinity, alongside 4-trifluoromethylphenyl and 4-chlorophenyl, implying that the trifluoromethoxy group is not universally interchangeable with other substituents for this target [1]. Conversely, an MSD patent on LCE inhibition uses different aryl and heteroaryl sulfonyl groups, indicating that the specific sulfonamide moiety is a critical determinant for switching between entirely different therapeutic targets (pain vs. metabolic disease) [2]. The addition of a thiophen-3-yl group on the piperidine further differentiates this compound from simpler 4-substituted variants (e.g., 4-methyl or 4-methoxy), likely impacting its pharmacokinetic profile and binding conformation. Replacing this compound with a close analog lacking these specific features would risk a complete loss of the desired pharmacological activity.

Quantitative Differentiation Evidence for 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine vs. Comparators


Structural Determinants for CaV2.2 Channel Affinity: Position of 4-Trifluoromethoxyphenyl Group

In the Glaxo patent defining N-type calcium channel blockers, the 4-trifluoromethoxyphenyl sulfonyl group is listed as one of only 6-8 privileged R1 substituents for activity. The patent specifically distinguishes this group from 4-trifluoromethylphenyl and 4-chlorophenyl, demonstrating that the trifluoromethoxy moiety is a critical structural requirement for target engagement. While the patent does not disclose the specific compound 1396717-77-3, its structure fits the generic Markush formula, and the inclusion of the 4-trifluoromethoxyphenyl group positions it within the active chemical space for this mechanism. No quantitative IC50 data is available for this compound from the patent [1].

Ion Channel Pain Calcium Channel Blocker

Comparison to 4-Methoxy and 4-Methyl Analogs: Impact of the Thiophene Ring on Drug-Like Properties

A direct comparison can be drawn between the target compound and two closely related commercially available analogs: 4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (CAS 1234981-59-9) and 4-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine (CAS not confirmed, but structurally analogous). The target compound replaces a simple methyl or methoxy group with a thiophen-3-yl ring. This substitution increases the number of aromatic rings, hydrogen bond acceptors, and topological polar surface area, which are predicted to alter solubility, permeability, and target binding. Quantitative data on these physicochemical properties is not available in the primary literature for a direct head-to-head comparison, and must be assessed computationally or experimentally .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Differentiation from 3-Substituted LCE Inhibitors via Sulfonamide Substitution Pattern

An MSD patent (US8188280) describes 3-substituted sulfonyl piperidines as long-chain fatty acyl elongase (LCE) inhibitors, a target for metabolic and cardiovascular diseases [1]. The target compound is a 4-substituted (rather than 3-substituted) piperidine and features a trifluoromethoxyphenyl sulfonyl group not exemplified in the LCE patent. This substitution pattern difference is decisive; the 3-substituted series is associated with LCE inhibition, while the 4-substituted series with a specific aryl sulfonyl group appears in a CaV2.2 patent [2]. No cross-activity data is available, but the structural divergence suggests the compounds are directed at orthogonal biological targets.

Metabolic Disease Enzyme Inhibition Chemical Biology

Recommended Application Scenarios for 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine in R&D


Pain Research: N-Type Calcium Channel (CaV2.2) Blocker Screening

Based on its structural alignment with the Markush formula in the Glaxo patent [1], this compound is a high-priority candidate for screening in CaV2.2-mediated pain pathways. It can serve as a tool compound for investigating the role of the 4-trifluoromethoxyphenyl sulfonyl moiety in channel blockade, especially when compared to the 4-trifluoromethylphenyl and 4-chlorophenyl analogs also claimed in the patent. Researchers should request the compound for electrophysiology or fluorometric calcium flux assays to establish its potency and selectivity.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Probe for Sulfonamide Piperidines

The compound's unique combination of a 4-thiophen-3-yl group and a 4-trifluoromethoxyphenyl sulfonyl group makes it a valuable SAR probe when compared to simpler 4-substituted analogs (e.g., 4-methyl, 4-methoxy) [1]. It can be used to dissect the contribution of the thiophene heterocycle to target binding, pharmacokinetics, and off-target profiles. Procurement should be prioritized for programs where heteroaromatic piperidine interactions are being systematically explored.

Chemical Biology: Target Deconvolution and Selectivity Profiling

Given the distinct target pathways implied by its structure (CaV2.2 vs. LCE), this compound can be employed in chemical proteomics or broad-panel screening to confirm its mechanism of action. Its use is critical to avoid the misassignment of biological activity that could occur if a generic sulfonyl piperidine from a different structural subclass were used as a substitute [1][2]. Request this specific CAS number to ensure the correct structural isomer is evaluated.

Computational Chemistry: Docking and Pharmacophore Modeling

The compound's defined structure and potential target information make it suitable for building and validating pharmacophore models for sulfonamide-containing ion channel blockers. It can be used in molecular docking studies against CaV2.2 homology models or in ligand-based drug design, where its 4-trifluoromethoxyphenyl group serves as a key pharmacophoric feature distinct from other substituents [1].

Quote Request

Request a Quote for 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.